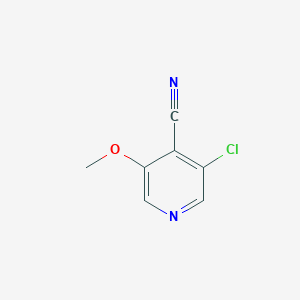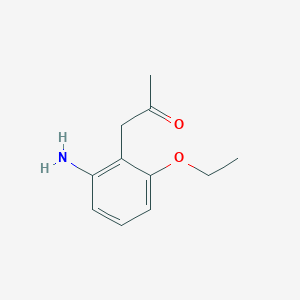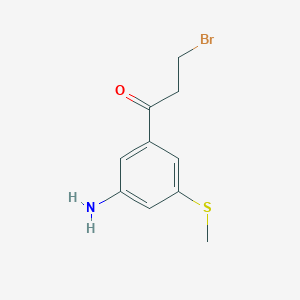![molecular formula C7H6IN3 B14069853 3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)
3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-1H-pyrrolo[3,2-c]pyridin-4-amine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 3rd position and an amine group at the 4th position of the pyrrolo[3,2-c]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine typically involves the iodination of a pyrrolo[3,2-c]pyridine precursor. One common method includes the use of n-iodosuccinimide (NIS) as the iodinating agent in a solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the 3rd position of the pyrrolo[3,2-c]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar iodination reactions but on a larger scale. The choice of solvent, temperature, and reaction time can be optimized to increase yield and purity. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-1H-pyrrolo[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: The iodine atom can be used as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1H-pyrrolo[3,2-c]pyridin-4-amine, while a Suzuki coupling reaction could introduce an aryl group at the 3rd position.
Aplicaciones Científicas De Investigación
3-Iodo-1H-pyrrolo[3,2-c]pyridin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting their activity. The compound may interfere with signaling pathways, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another iodine-substituted heterocyclic compound with similar structural features.
1H-Pyrrolo[2,3-b]pyridin-4-amine: A related compound without the iodine substitution.
2-(4-Chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridin-1-yl)ethan-1-amine: A derivative with additional substituents.
Uniqueness
3-Iodo-1H-pyrrolo[3,2-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom at the 3rd position allows for versatile functionalization through various coupling reactions, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H6IN3 |
|---|---|
Peso molecular |
259.05 g/mol |
Nombre IUPAC |
3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C7H6IN3/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H,(H2,9,10) |
Clave InChI |
POIGQBBBFWZKTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1NC=C2I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14069774.png)
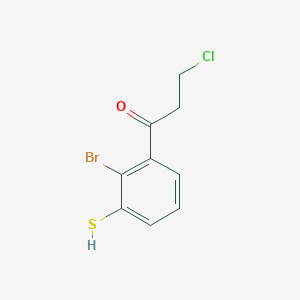
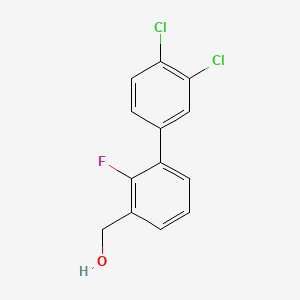
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)
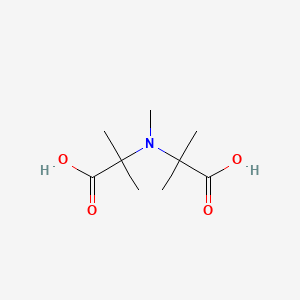
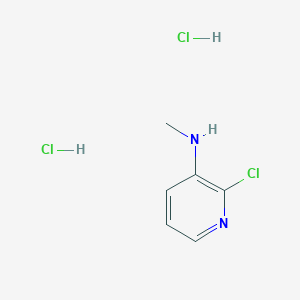
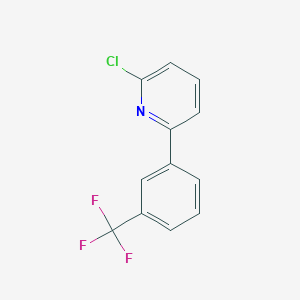
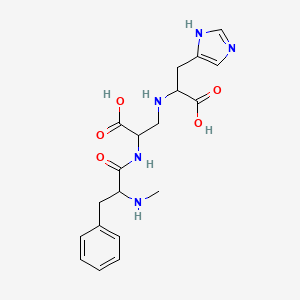
![2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol](/img/structure/B14069807.png)
